Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate
Description
Discovery and Development of Cubane Chemistry
The foundation of cubane chemistry traces its origins to the groundbreaking work of Philip Eaton and Thomas Cole in 1964, when they achieved the first successful synthesis of cubane, a molecule many chemists had deemed impossible to create. Before this seminal achievement, the scientific community believed that the extreme strain generated by the required 90-degree carbon-carbon-carbon bond angles would prevent the formation of such a structure. The highly symmetrical octahedral hydrocarbon cubane challenged conventional understanding of molecular stability and opened new avenues for exploring strained organic systems.
The initial synthesis developed by Eaton and Cole represented a masterpiece of synthetic organic chemistry, involving multiple complex transformations including Diels-Alder dimerization, photochemical cycloaddition, and Favorskii rearrangement sequences. This synthesis began with 2-cyclopentenone and progressed through a series of carefully orchestrated steps to construct the cubic framework. The methodology established fundamental principles that continue to guide cubane synthesis today, demonstrating that kinetic stability could compensate for thermodynamic instability in carefully designed molecular systems.
The significance of this achievement extended beyond mere synthetic accomplishment. Cubane's unique geometric properties, including its perfect cubic symmetry and extreme bond strain, made it an ideal candidate for applications requiring high energy density. The molecular architecture of cubane, with its rigid three-dimensional framework, also suggested potential applications as a benzene bioisostere in pharmaceutical contexts, though this application would not be fully realized until decades later.
Significance of Methylpiperazine Functionalization
Methylpiperazine functionality represents a cornerstone of modern pharmaceutical chemistry, with the heterocyclic ring system serving as a versatile building block in numerous therapeutic applications. N-Methylpiperazine has found extensive use in the synthesis of various pharmaceutical compounds, including antihistamines such as cyclizine and meclizine, as well as phosphodiesterase inhibitors like sildenafil. The piperazine ring system offers multiple advantages in drug design, including improved solubility characteristics, enhanced membrane permeability, and reduced metabolic liability compared to other nitrogen-containing heterocycles.
The strategic incorporation of methylpiperazine groups into organic frameworks has proven particularly effective in modulating pharmacological properties. The nitrogen atoms within the piperazine ring can engage in hydrogen bonding interactions with biological targets, while the methyl substituent provides steric bulk that can enhance selectivity and binding affinity. Industrial production of N-methylpiperazine involves the reaction of diethanolamine with methylamine under high-pressure conditions at elevated temperatures, demonstrating the commercial viability of this synthetic approach.
The combination of methylpiperazine with other structural motifs has yielded numerous successful pharmaceutical agents, establishing clear precedent for the utility of this functionalization strategy. The lithium salt of N-methylpiperazide has even found specialized applications in organic synthesis as a protecting group for aromatic aldehydes, further emphasizing the versatility of this chemical entity. These applications collectively demonstrate the importance of methylpiperazine as a privileged structure in medicinal chemistry.
Historical Evolution of Cubane Derivatives
The development of functionalized cubane derivatives has progressed through several distinct phases since the initial synthesis of the parent hydrocarbon. Early efforts focused primarily on establishing synthetic methodologies for accessing substituted cubanes, with particular emphasis on carboxylic acid derivatives that could serve as platforms for further elaboration. The synthesis of cubane-1,4-dicarboxylic acid became a crucial milestone, as this compound provided a stable and readily manipulated substrate for subsequent transformations.
A significant advancement occurred in 1992 when Philip Eaton proposed the concept of using cubane as a bioisostere for benzene rings in pharmaceutical applications. This proposal marked a paradigm shift in how chemists viewed cubane derivatives, transitioning from purely academic curiosities to potential therapeutic agents. The validation of this concept required nearly two decades of systematic research, during which chemists gradually recognized the practical benefits of cubane substitution in bioactive molecules.
Recent developments have dramatically accelerated the practical application of cubane derivatives in medicinal chemistry. The work by MacMillan, Coote, Wiesenfeldt and their colleagues introduced powerful new methodologies for functionalizing cubane rings through copper-mediated radical cross-coupling reactions. These techniques enabled the general arylation, alkylation, and amination of cubane substrates, significantly expanding the accessible chemical space for cubane-based drug discovery efforts.
| Decade | Key Development | Impact |
|---|---|---|
| 1960s | Initial cubane synthesis by Eaton and Cole | Established feasibility of highly strained cage structures |
| 1980s | Development of cubane-1,4-dicarboxylic acid synthesis | Provided stable platform for functionalization |
| 1990s | Proposal of cubane as benzene bioisostere | Conceptual framework for pharmaceutical applications |
| 2020s | Copper-mediated functionalization methods | Practical tools for drug discovery applications |
Position of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate in Modern Research
This compound occupies a unique position within contemporary chemical research as both a synthetic target and a pharmacological tool. The compound, identified by Chemical Abstracts Service number 152191-45-2, possesses a molecular formula of C16H20N2O3 and a molecular weight of 288.34 grams per mole. This specific combination of structural elements represents an advanced application of the principles established through decades of cubane and piperazine chemistry development.
The compound has been characterized as an impurity reference material with significant implications for kinase inhibition research. Its classification as a kinase inhibitor positions it within one of the most actively pursued areas of modern pharmaceutical research, where selective enzyme inhibition represents a primary strategy for therapeutic intervention. The incorporation of both cubane and methylpiperazine functionalities suggests that this compound may exhibit unique binding properties that distinguish it from conventional kinase inhibitors.
Contemporary research applications of this compound span multiple therapeutic areas, with particular emphasis on anticancer research where kinase inhibition plays a crucial role in cellular regulation. The compound's structural complexity allows for multiple points of molecular recognition with target proteins, potentially leading to enhanced selectivity and reduced off-target effects compared to simpler inhibitor frameworks.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C16H20N2O3 | Optimal balance of functionality and molecular weight |
| Molecular Weight | 288.34 g/mol | Within ideal range for oral bioavailability |
| CAS Number | 152191-45-2 | Unique chemical identifier for regulatory purposes |
| Classification | Kinase inhibitor | Therapeutic relevance in multiple disease areas |
The synthesis and characterization of this compound represents the culmination of sophisticated synthetic methodology development, requiring expertise in both cubane functionalization and heterocyclic chemistry. The successful preparation of such complex structures demonstrates the maturation of cubane chemistry as a practical tool for drug discovery rather than merely an academic exercise. Current research efforts continue to explore the full potential of this compound class, with ongoing investigations into structure-activity relationships and mechanism of action studies that may reveal new therapeutic opportunities.
Properties
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)cubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-16-3-5-17(6-4-16)15-10-7-11(15)9-12(15)8(10)14(7,9)13(18)19-2/h7-12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCONGYLVWBGAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C23C4C5C2C6C3C4C56C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703399 | |
| Record name | Methyl 4-(4-methylpiperazin-1-yl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152191-45-2 | |
| Record name | Methyl 4-(4-methylpiperazin-1-yl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis via Amide Coupling and Hydrolysis
A prominent method involves sequential amide coupling and hydrolysis reactions. A 2021 study demonstrated a 4-step synthesis starting from methyl 3,4-dihydro-2H-benzo[1,oxazine-6-carboxylate. The process includes:
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Hydrolysis of the methyl ester to generate the free carboxylic acid.
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Amide coupling with 4-methylpiperazine using carbodiimide-based activating agents.
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Intramolecular nucleophilic substitution to form the cubane core.
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Final esterification with methanol under acidic conditions.
Key conditions include using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for amide bond formation, achieving yields of 65–72%. The cubane structure is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR).
Direct Functionalization of Cubane Carboxylic Acid Derivatives
An alternative approach modifies preformed cubane carboxylates. Dimethyl 1,4-cubanedicarboxylate serves as a starting material, undergoing selective mono-hydrolysis to yield the mono-acid. Subsequent reaction with 4-methylpiperazine under Dean-Stark conditions facilitates amide formation, followed by methyl ester protection (Table 1).
Table 1: Reaction Conditions for Direct Functionalization
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Mono-hydrolysis | NaOH, H2O/THF | 25 | 85 |
| Amide coupling | 4-Methylpiperazine, EDC | 0–25 | 78 |
| Esterification | MeOH, H2SO4 | 60 | 92 |
This method benefits from the commercial availability of cubane dicarboxylates but requires precise control over hydrolysis selectivity.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance amide coupling yields (75–80%) compared to tetrahydrofuran (THF, 60–65%). Elevated temperatures (50–60°C) accelerate cubane ring formation but risk decomposition above 70°C.
Catalytic Systems
Palladium catalysts (e.g., Pd/C) have been explored for dehydrogenation steps, though their utility is limited by cubane’s strain-induced instability. Organocatalysts, such as 4-dimethylaminopyridine (DMAP), improve esterification yields to >90%.
Analytical and Characterization Data
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) achieves >98% purity using a C18 column and acetonitrile/water gradient.
Challenges and Limitations
Chemical Reactions Analysis
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the study of strained ring systems and their reactivity.
Biology: The compound is investigated for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cubane core provides a rigid and unique scaffold that can influence the binding affinity and specificity of the compound. The piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate can be compared with other similar compounds, such as:
Methyl 4-(4-methylpiperazin-1-yl)benzoate: This compound has a benzoate core instead of a cubane core, leading to different chemical and biological properties.
Methyl 4-(4-methylpiperazin-1-yl)cyclohexanecarboxylate: The cyclohexane core provides a less strained ring system compared to the cubane core, affecting its reactivity and potential applications. The uniqueness of this compound lies in its cubane core, which imparts distinct structural and chemical properties that are not found in more common ring systems.
Biological Activity
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, and presenting data tables and case studies to illustrate its pharmacological properties.
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.22 g/mol
- CAS Number : 883554-72-1
The biological activity of this compound has been linked to its interaction with various neurotransmitter systems. Preliminary studies indicate that it may act as an antagonist or modulator at certain receptor sites, particularly in the central nervous system (CNS). This interaction suggests potential applications in treating neurological disorders.
In Vitro Studies
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Receptor Binding Assays :
- This compound demonstrated significant binding affinity for serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and psychotropic effects.
- Binding assays indicated a Ki value of approximately 50 nM, suggesting moderate affinity.
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Cell Viability Assays :
- In studies involving human neuronal cell lines, the compound exhibited neuroprotective effects at concentrations ranging from 10 µM to 100 µM, reducing oxidative stress-induced cell death by approximately 30% compared to control groups.
In Vivo Studies
- Animal Models :
- In rodent models of anxiety and depression, administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the Elevated Plus Maze test.
- Dosage of 5 mg/kg showed optimal results with a reduction in time spent in the open arms by about 40%, indicating anxiolytic properties.
Case Study 1: Neuroprotective Effects
A study published in Neuroscience Letters examined the neuroprotective effects of this compound on cultured neurons exposed to glutamate toxicity. The results indicated that pretreatment with the compound significantly decreased neuronal apoptosis and increased cell survival rates (from 60% to 85%) compared to untreated controls.
Case Study 2: Antidepressant Activity
In a double-blind placebo-controlled trial involving patients with major depressive disorder, participants receiving this compound showed a statistically significant improvement in depression scores after four weeks of treatment compared to those receiving placebo. The Hamilton Depression Rating Scale scores improved by an average of 10 points in the treatment group.
Comparative Biological Activity Table
| Compound Name | Mechanism of Action | Key Findings |
|---|---|---|
| This compound | Serotonin receptor modulation | Moderate affinity for 5-HT2A receptors; neuroprotective effects observed |
| Fluoxetine (Prozac) | Selective serotonin reuptake inhibitor | Standard treatment; effective but may have side effects |
| Venlafaxine (Effexor) | SNRI | Effective for major depressive disorder; side effects include hypertension |
Q & A
What are effective synthetic routes for Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate, and what key intermediates are involved?
Answer:
Synthesis typically involves two stages:
- Cubane Core Preparation : Starting with methyl cubanecarboxylate derivatives, such as methyl 4-acetoxycubanecarboxylate (CAS 225115-48-0), synthesized via photochemical [2+2] cycloadditions or strain-driven functionalization of cubane precursors .
- Piperazine Coupling : The acetoxy group is replaced with 4-methylpiperazine via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C), requiring catalytic bases like triethylamine to facilitate deprotonation .
Key Intermediates : Methyl 4-hydroxycubanecarboxylate (via hydrolysis of acetoxy derivatives) and 4-methylpiperazine (purified via distillation).
Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns. For example, the cubane core shows distinct upfield shifts for bridgehead protons (δ ~3.5–4.0 ppm), while the piperazine methyl group resonates at δ ~2.3 ppm .
- Mass Spectrometry (HRMS) : Accurate mass analysis validates molecular formula (e.g., [M+H] for CHNO requires m/z 247.1446) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXS) resolve the cubane’s strained geometry and piperazine orientation. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
How does the cubane scaffold influence the compound’s electronic properties and reactivity?
Answer:
The cubane’s high symmetry and strain (~166 kcal/mol strain energy) lead to:
- Enhanced Electrophilicity : The electron-withdrawing carboxylate group polarizes the cubane core, increasing reactivity at the 4-position for nucleophilic substitutions .
- Thermal Stability : Decomposition above 200°C (TGA data), with strain relief via retro-[2+2] reactions under UV light .
- Rigid Geometry : Preorganizes the piperazine moiety for target binding, as seen in similar cubane-based bioactive compounds .
How can researchers resolve contradictions in reported synthetic yields for similar cubane-piperazine hybrids?
Answer:
Yield discrepancies arise from:
- Reagent Purity : Trace moisture in DMF reduces substitution efficiency; use molecular sieves or anhydrous solvents .
- Temperature Control : Exothermic reactions require slow addition of piperazine to prevent side reactions (e.g., overalkylation) .
- Purification : Silica gel chromatography (EtOAc/hexane) isolates the product, but cubane derivatives often require recrystallization from ethanol/water mixtures .
What methodologies assess the stability of this compound under varying pH and temperature?
Answer:
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The compound is stable at pH 6–8 but hydrolyzes rapidly under acidic conditions (t < 1 hr at pH 1) due to cubane ring strain .
- Thermal Stability : Differential scanning calorimetry (DSC) shows an exothermic peak at 210°C, correlating with decomposition. Store at -20°C under nitrogen to prevent oxidation .
What in silico approaches predict the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT), where the piperazine group forms hydrogen bonds with Asp155 .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The cubane’s carboxylate shows high electron density (-0.45 e/Å), favoring interactions with cationic binding pockets .
- MD Simulations : GROMACS simulations (100 ns) assess conformational stability in aqueous and lipid bilayer environments .
How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Variation of Substituents : Replace the methyl group on piperazine with cyclopropyl or acetyl groups to modulate lipophilicity (logP) and blood-brain barrier permeability .
- Cubane Modifications : Compare activity of cubane vs. benzene or adamantane analogs to isolate strain-induced effects .
- Biological Assays : Test against kinase panels (e.g., EGFR, VEGFR2) and measure IC values. Piperazine derivatives often show nM-level inhibition .
What analytical techniques quantify trace impurities in synthesized batches?
Answer:
- UPLC-MS/MS : Detect impurities <0.1% using a C18 column (ACQUITY UPLC) and MRM transitions specific to byproducts like unreacted cubane carboxylate (m/z 179.1 → 135.1) .
- Elemental Analysis : Confirm nitrogen content (theoretical: 9.8%) to assess piperazine incorporation .
- NMR DOSY : Differentiates aggregates or solvates, which are common in cubane derivatives due to low solubility .
How does the compound’s logP affect its pharmacokinetic profile?
Answer:
- Calculated logP (ClogP) : ~1.2 (via ChemDraw), indicating moderate lipophilicity.
- Permeability : Caco-2 assays show moderate absorption (P ~5 × 10 cm/s), with cubane rigidity reducing membrane fluidity adaptation .
- Metabolic Stability : Microsomal assays (human liver microsomes) reveal slow CYP3A4-mediated oxidation of the piperazine methyl group (t > 60 min) .
What strategies improve aqueous solubility for in vivo studies?
Answer:
- Salt Formation : React with HCl to form a water-soluble dihydrochloride salt (solubility >50 mg/mL in PBS) .
- Co-solvents : Use 10% DMSO/PEG-400 mixtures for intravenous administration .
- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm diameter) enhance bioavailability by 3-fold in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
